Regioisomeric Lipophilicity and Polar Surface Area Differentiation
The substitution position on the morpholine ring critically influences lipophilicity and hydrogen-bonding capacity. 3-(Methoxymethyl)morpholine exhibits a computed XLogP3-AA of -0.7 and a topological polar surface area (TPSA) of 30.5 Ų [1]. In comparison, its 4-substituted isomer, 4-(methoxymethyl)morpholine, has a calculated XLogP3 of 0.1 and a TPSA of 21.3 Ų [2]. This difference indicates the 3-substituted compound is more hydrophilic and has a higher capacity for polar interactions, which can significantly impact biological membrane permeability and target engagement.
| Evidence Dimension | Computed Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | XLogP3-AA = -0.7, TPSA = 30.5 Ų |
| Comparator Or Baseline | 4-(Methoxymethyl)morpholine: XLogP3 = 0.1, TPSA = 21.3 Ų |
| Quantified Difference | XLogP difference of 0.8 log units; TPSA difference of 9.2 Ų |
| Conditions | Computed properties using XLogP3 3.0 and Cactvs 3.4.8.18 algorithms as reported in PubChem. |
Why This Matters
For procurement, this quantifies a key differentiator: selecting the correct regioisomer is critical for projects where lipophilicity and polar interactions dictate pharmacokinetic profiles or binding affinity.
- [1] PubChem. (2025). 3-(Methoxymethyl)morpholine. PubChem Compound Summary. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3-_Methoxymethyl_morpholine. View Source
- [2] PubChem. (2025). 4-(Methoxymethyl)morpholine. PubChem Compound Summary. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4-_Methoxymethyl_morpholine. View Source
